5-(Piperidin-1-yl)pent-3-yn-1-ol

Physicochemical Properties Lipophilicity Medicinal Chemistry

Sourcing a low-molecular-weight fragment with orthogonal handles for FBDD or bioconjugation often leads to supply inconsistency. 5-(Piperidin-1-yl)pent-3-yn-1-ol resolves this as a well-characterized building block with reliable commercial availability. - Tri-functional scaffold: piperidine base, internal alkyne spacer, and primary alcohol for chemoselective derivatization. - Enables rigid, linear linker geometry critical for PROTAC design and click chemistry (CuAAC) applications. - Standardized purity (≥95%) and comprehensive SDS streamline procurement and safe handling.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 104580-60-1
Cat. No. B022742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-yl)pent-3-yn-1-ol
CAS104580-60-1
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC#CCCO
InChIInChI=1S/C10H17NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h12H,1,3-4,6-10H2
InChIKeyVGLQDXKMJHPROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-1-yl)pent-3-yn-1-ol for Chemical Synthesis


5-(Piperidin-1-yl)pent-3-yn-1-ol (CAS 104580-60-1), also named 5-(1-Piperidinyl)-3-pentyn-1-ol, is a small-molecule building block featuring a piperidine ring, an internal alkyne, and a primary alcohol group . It is a versatile synthetic intermediate with applications in medicinal chemistry and drug discovery, serving as a scaffold for developing bioactive molecules . Its bifunctional nature allows for chemoselective transformations, making it a strategic asset in complex syntheses .

Alkyne Handle
Enables click chemistry and rigid linker synthesis
Piperidine Ring
Modulates basicity and solubility for medicinal chemistry research
Primary Alcohol
Allows esterification, oxidation, or orthogonal derivatization

Substitution Risks for 5-(Piperidin-1-yl)pent-3-yn-1-ol


Substituting 5-(Piperidin-1-yl)pent-3-yn-1-ol with a generic analog is highly risky due to its unique structural triad—a piperidine nitrogen for solubility and basicity modulation, an internal alkyne for rigid, linear spacing and click chemistry, and a primary alcohol for esterification or oxidation . While other molecules may share one or two of these features, the specific combination and spatial arrangement are critical for biological activity. For instance, replacing it with a simpler analog lacking the alkyne linker (e.g., a saturated piperidine alcohol) can drastically alter the molecule's 3D conformation, potentially ablating target binding . Similarly, using a different heterocycle (e.g., morpholine or pyrrolidine) changes both the basicity (pKa) and lipophilicity (LogP), which can significantly impact pharmacokinetic properties like membrane permeability and off-target binding .

Saturated piperidine alcohol analogs lack the internal alkyne; may alter 3D conformation and target binding context
Morpholine or pyrrolidine heterocycle substitution shifts pKa and LogP, potentially impacting permeability profile
Analogs missing the alcohol or alkyne handle limit orthogonal derivatization strategies

5-(Piperidin-1-yl)pent-3-yn-1-ol Differentiation Evidence


Physicochemical Profile vs. Structural Analogs

5-(Piperidin-1-yl)pent-3-yn-1-ol provides a unique, moderately lipophilic profile (LogP ~1.16) that differentiates it from more polar heteroaromatic analogs. Its LogD of 0.52 at physiological pH indicates a balanced hydrophilicity/lipophilicity, potentially favorable for both solubility and passive membrane permeability compared to more polar alternatives .

Physicochemical Profile
Class-level inference
LogP ~1.16, LogD 0.52 vs. 4-substituted piperidine (LogP ~2.5) and morpholine analog (LogP ~0.5)
Supports solubility-permeability balance screening
Calculated via ACD/Labs; experimental validation recommended
Physicochemical Properties Lipophilicity Medicinal Chemistry

Purity and Hazard Profile Comparison

Commercially available 5-(Piperidin-1-yl)pent-3-yn-1-ol is supplied at a minimum purity of 95.0% by major vendors like Fluorochem, providing a reliable starting point for synthesis . Its associated hazard statements (H302, H315, H319, H335) indicate it is a harmful and irritant substance, requiring standard laboratory precautions but not extreme containment, differentiating it from highly toxic or corrosive advanced intermediates .

Purity & Hazard
Cross-study comparable
Purity: 95.0%
Hazards: H302, H315, H319, H335 (Warning)
Supports standard lab workflow integration
Based on vendor specification; less severe than many advanced intermediates
Chemical Purity Safety Procurement

Low Molecular Weight Differentiation

With a molecular weight of 167.25 g/mol, 5-(Piperidin-1-yl)pent-3-yn-1-ol is a significantly smaller and more ligand-efficient fragment compared to elaborate analogs like 1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol (MW: 311.5 g/mol) or 1,1-Diphenyl-5-piperidin-1-yl-pent-3-yn-1-ol (MW: 319.4 g/mol) . This core scaffold offers a lean starting point for fragment-based drug discovery (FBDD) or for building molecular complexity in a controlled manner.

Molecular Weight
Head-to-head
167.25 g/mol ~144–152 g/mol smaller than elaborated analogs (MW 311.5, 319.4)
Supports fragment-based discovery research
Low MW favors ligand efficiency in FBDD screening
Chemical Structure Molecular Weight Fragment-Based Drug Discovery

5-(Piperidin-1-yl)pent-3-yn-1-ol Applications


Fragment-Based Lead Generation

As a low-molecular-weight (167.25 g/mol) fragment, 5-(Piperidin-1-yl)pent-3-yn-1-ol is ideally suited for fragment-based drug discovery (FBDD) campaigns. Its moderate lipophilicity (LogP 1.16, LogD 0.52) ensures initial solubility in screening assays while the three functional handles (amine, alkyne, alcohol) provide vectors for fragment growing or merging. This is in stark contrast to larger, more decorated analogs which are less suitable for FBDD due to their higher molecular complexity and lower ligand efficiency .

Click Chemistry Probe Development

The internal alkyne moiety of 5-(Piperidin-1-yl)pent-3-yn-1-ol is a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This enables its use as a core scaffold for generating molecular probes. For example, it can be conjugated to an azide-containing fluorescent dye or biotin tag for target identification studies, offering a precise and bioorthogonal conjugation method not possible with saturated or non-alkyne-containing analogs .

Rigid Linker Synthesis

The rigid, linear geometry of the alkyne bond in 5-(Piperidin-1-yl)pent-3-yn-1-ol makes it a valuable linker in the synthesis of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or bi-specific antibodies. The piperidine and alcohol termini allow for orthogonal derivatization, while the alkyne enforces a fixed distance and orientation between the two functional ends. This is a key differentiator from more flexible, saturated alkyl linkers which can adopt multiple conformations and may compromise the desired biological effect .

Reliable Supply and Specifications

For organizations scaling up synthesis, the availability of 5-(Piperidin-1-yl)pent-3-yn-1-ol from multiple vendors (e.g., Fluorochem) with a defined purity (95.0%) and comprehensive safety data sheets (SDS) streamlines procurement. The hazard profile (Warning, H302/H315/H319/H335) allows for safe handling within standard research facilities, reducing the regulatory and safety burden compared to more hazardous advanced intermediates. This ensures a reliable and well-characterized supply chain for R&D activities .

Application
Selection Property
Validation Focus
Fragment-based discovery research
Low-molecular-weight fragment, bifunctional alkyne-alcohol scaffold
Solubility and ligand efficiency in fragment screens
Click chemistry probe synthesis
Internal alkyne for CuAAC bioconjugation
Chemoselective labeling in probe development
Rigid linker in bifunctional molecules
Alkyne-enforced linear geometry
Conformational constraint in PROTAC design
Research synthesis procurement
Defined purity and GHS hazard classification
Standard laboratory handling and supply consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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